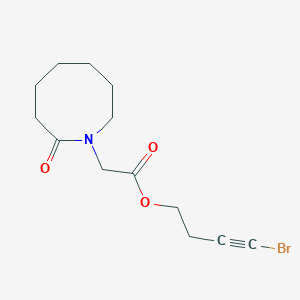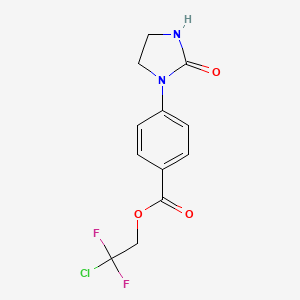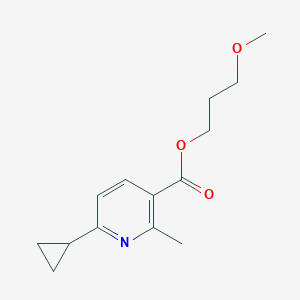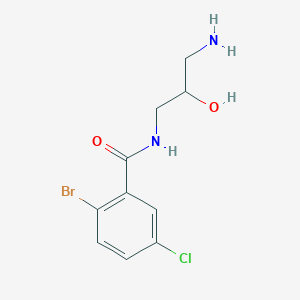![molecular formula C15H18F2N2O3 B6974224 3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one](/img/structure/B6974224.png)
3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one is a synthetic organic compound characterized by the presence of difluoro and hydroxybenzoyl groups attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group is introduced via acylation reactions, where piperazine reacts with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine.
Addition of Difluoro Groups: The difluoro groups are incorporated through nucleophilic substitution reactions using difluorobutane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with nucleophiles
Aplicaciones Científicas De Investigación
3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxybenzoyl group may facilitate binding to active sites, while the difluoro groups can enhance the compound’s stability and bioavailability. The piperazine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-1-[4-(4-methoxybenzoyl)piperazin-1-yl]butan-1-one
- 3,3-Difluoro-1-[4-(4-chlorobenzoyl)piperazin-1-yl]butan-1-one
Uniqueness
3,3-Difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. The difluoro groups also contribute to its distinct chemical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3,3-difluoro-1-[4-(4-hydroxybenzoyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-15(16,17)10-13(21)18-6-8-19(9-7-18)14(22)11-2-4-12(20)5-3-11/h2-5,20H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUZEWSXAJUEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]methyl butanoate](/img/structure/B6974144.png)


![N-[4-bromo-3-(2-methylpropyl)-1,2-thiazol-5-yl]-2-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6974165.png)



![1-[4-(2-Hydroxy-4-propan-2-ylbenzoyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6974179.png)
![[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone](/img/structure/B6974189.png)
![Ethyl 2-hydroxy-5-[(6-oxopiperidine-2-carbonyl)amino]benzoate](/img/structure/B6974190.png)

![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6974207.png)
![[4-(2-Cyclopropylpyrimidine-4-carbonyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B6974216.png)
![3-hydroxy-N-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B6974228.png)
